![molecular formula C2H6NOPt- B13775898 Platinum, [2-(amino-kappaN)ethanolato(2-)-kappaO]- CAS No. 68133-59-5](/img/structure/B13775898.png)
Platinum, [2-(amino-kappaN)ethanolato(2-)-kappaO]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinum, [2-(amino-kappaN)ethanolato(2-)-kappaO]- is a coordination compound of platinum. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an aminoethanol ligand coordinated to a platinum center, which imparts specific reactivity and stability to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Platinum, [2-(amino-kappaN)ethanolato(2-)-kappaO]- typically involves the reaction of platinum salts with 2-aminoethanol. One common method is the reaction of potassium tetrachloroplatinate(II) with 2-aminoethanol in an aqueous medium. The reaction is carried out under mild conditions, usually at room temperature, and results in the formation of the desired platinum complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and purification systems helps in achieving consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
Platinum, [2-(amino-kappaN)ethanolato(2-)-kappaO]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.
Reduction: It can be reduced to lower oxidation state platinum species.
Substitution: The aminoethanol ligand can be substituted by other ligands, leading to the formation of different platinum complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines, amines, and thiols under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while reduction can produce platinum(0) species. Substitution reactions result in a variety of platinum complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Platinum, [2-(amino-kappaN)ethanolato(2-)-kappaO]- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Medicine: Research is ongoing to explore its use in targeted drug delivery systems and as a therapeutic agent for certain types of cancer.
Industry: It is utilized in the development of advanced materials and coatings due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Platinum, [2-(amino-kappaN)ethanolato(2-)-kappaO]- involves its interaction with biological molecules, particularly DNA. The platinum center can form covalent bonds with the nitrogen atoms of the DNA bases, leading to the formation of cross-links. These cross-links inhibit DNA replication and transcription, ultimately resulting in cell death. The compound’s ability to form such interactions makes it a promising candidate for anticancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug with a similar mechanism of action.
Carboplatin: Another platinum-based drug with reduced side effects compared to cisplatin.
Oxaliplatin: A platinum compound used in the treatment of colorectal cancer.
Uniqueness
Platinum, [2-(amino-kappaN)ethanolato(2-)-kappaO]- is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity Unlike cisplatin and carboplatin, which have chloride and cyclobutane dicarboxylate ligands, respectively, this compound features an aminoethanol ligand
Eigenschaften
CAS-Nummer |
68133-59-5 |
|---|---|
Molekularformel |
C2H6NOPt- |
Molekulargewicht |
255.16 g/mol |
IUPAC-Name |
2-hydroxyethylazanide;platinum |
InChI |
InChI=1S/C2H6NO.Pt/c3-1-2-4;/h3-4H,1-2H2;/q-1; |
InChI-Schlüssel |
AUQMYDFAABMWSN-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)[NH-].[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


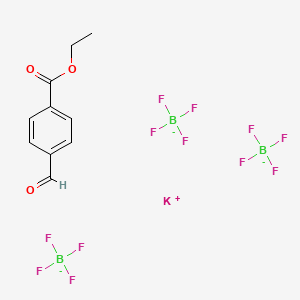
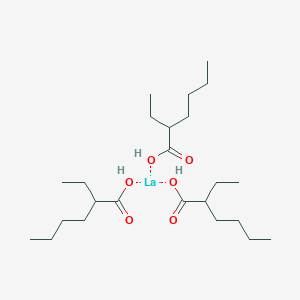
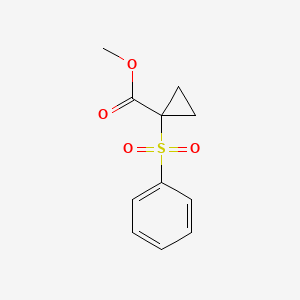
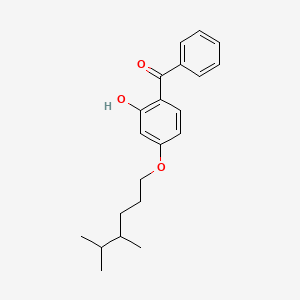

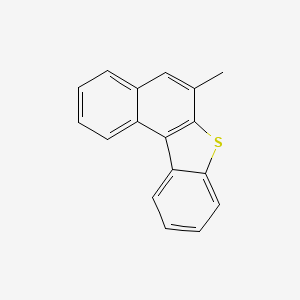
![Copper(2+), diaquabis(1,2-cyclohexanediamine-|EN,|EN')-, [OC-6-12-(trans),(trans)]-Trifluoromethanesulfonate](/img/structure/B13775864.png)
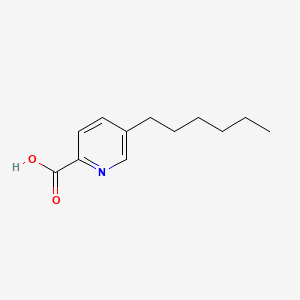
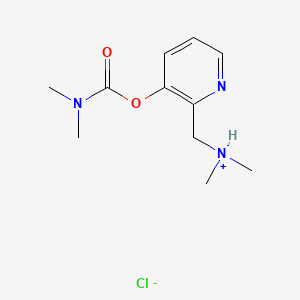
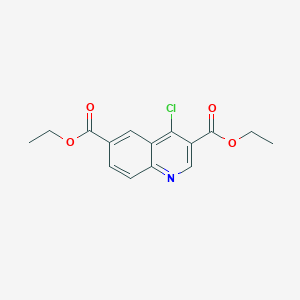
![1-[(2,5-difluorophenyl)sulfonyl]Piperidine](/img/structure/B13775883.png)
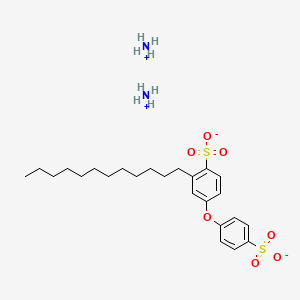
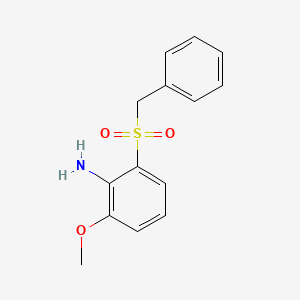
![3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)propyl-dimethylazanium;chloride](/img/structure/B13775901.png)
